molecular formula C18H21BrN4O2S B2989295 5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005050-54-3

5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2989295
CAS No.: 1005050-54-3
M. Wt: 437.36
InChI Key: KBVFGQXDEVQCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS 1005050-54-3) is a synthetically designed heterocyclic compound of interest in medicinal chemistry and drug discovery research . This complex molecule features a thiazolo[3,2-b][1,2,4]triazol-6-ol core structure that is fused with a 4-bromophenyl group and a 2,6-dimethylmorpholine moiety . The specific arrangement of these groups contributes to the compound's overall properties; the brominated aromatic ring may influence target binding interactions, while the morpholine ring is often incorporated to enhance metabolic stability and improve pharmacokinetic properties in lead compounds . With a molecular formula of C₁₈H₂₁BrN₄O₂S and a molecular weight of 437.4 g/mol, this reagent provides researchers with a versatile building block for constructing more complex molecules or for use in biological screening assays . This product is intended for research applications and is strictly labeled For Research Use Only. It is not intended for human or veterinary use. Please Note: The specific mechanism of action, primary molecular targets, and detailed research applications for this exact compound are not currently established in the scientific literature derived from this search. Its research value is primarily derived from its complex heterocyclic structure, which combines several pharmacologically relevant motifs often seen in active pharmaceutical ingredients and biochemical probes. Researchers are exploring its potential in various early-stage discovery programs.

Properties

IUPAC Name

5-[(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O2S/c1-10-8-22(9-11(2)25-10)15(13-4-6-14(19)7-5-13)16-17(24)23-18(26-16)20-12(3)21-23/h4-7,10-11,15,24H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVFGQXDEVQCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Features
Target Compound C₂₀H₂₂BrN₅O₂S 484.4 4-Bromophenyl, 2,6-dimethylmorpholino, 2-methyl Thiazolo-triazolol core with hydroxyl group at C6
5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol C₁₉H₂₃BrN₄OS 435.4 3-Bromophenyl, 4-methylpiperidine, 2-ethyl Piperidine ring replaces morpholine; ethyl at C2
5-((3-Bromophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol C₂₅H₂₁BrClN₅O₂S 570.9 3-Bromophenyl, 4-(3-chlorophenyl)piperazine, 2-(furan-2-yl) Piperazine with chlorophenyl; furan substituent at C2

Key Observations :

Bromophenyl Position : The target compound’s 4-bromophenyl group (para-substitution) may exhibit distinct electronic and steric effects compared to the 3-bromophenyl (meta-substitution) in analogues . Para-substitution often enhances planarity and target affinity in aromatic systems.

The 4-methylpiperidine in lacks an oxygen atom, which may decrease polarity and metabolic stability compared to morpholine. The 4-(3-chlorophenyl)piperazine in adds a chlorinated aromatic ring, likely enhancing lipophilicity and π-π stacking interactions but increasing molecular weight.

C2 Substituents :

  • The target’s 2-methyl group is less sterically demanding than the 2-ethyl in or the 2-furan in , which could influence binding pocket accessibility. The furan substituent in may introduce additional hydrogen-bonding or dipole interactions.

Functional and Pharmacological Implications

Solubility and Lipophilicity :

  • The morpholine oxygen in the target compound likely enhances aqueous solubility compared to the piperidine/piperazine analogues .
  • The 2-ethyl group in and 2-furan in increase lipophilicity (logP), which may improve membrane permeability but reduce solubility.

Bioactivity Predictions :

  • The 4-bromophenyl group’s para-substitution in the target compound is favorable for interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .

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